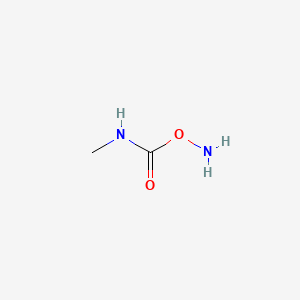

Amino N-methylcarbamate

Description

Structure

3D Structure

Properties

CAS No. |

42865-89-4 |

|---|---|

Molecular Formula |

C2H6N2O2 |

Molecular Weight |

90.08 g/mol |

IUPAC Name |

amino N-methylcarbamate |

InChI |

InChI=1S/C2H6N2O2/c1-4-2(5)6-3/h3H2,1H3,(H,4,5) |

InChI Key |

AMEYTGBTBNURRX-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)ON |

Origin of Product |

United States |

Foundational & Exploratory

Amino N-Methylcarbamates: A Technical Guide to Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino N-methylcarbamates are a significant class of organic compounds characterized by the presence of a carbamate functional group where the nitrogen atom is substituted with both a methyl group and an amino-containing moiety. This structural motif imparts a unique combination of physicochemical and biological properties, leading to their widespread application in various fields, most notably in agriculture as pesticides and in medicine as therapeutic agents. Their ability to act as mimics of the transition state of amide hydrolysis makes them potent inhibitors of serine hydrolases, such as acetylcholinesterase. This guide provides an in-depth overview of the synthesis, properties, and applications of amino N-methylcarbamates, with a focus on experimental methodologies and data presentation for the scientific community.

Synthesis of Amino N-Methylcarbamates

The synthesis of amino N-methylcarbamates can be achieved through several synthetic routes, primarily involving the reaction of an N-methylated amine with a suitable carbonyl source or through rearrangement reactions.

General Synthetic Routes

One of the most common methods for the synthesis of N-aryl-N-methylcarbamates involves the reaction of an N-methylaniline with a chloroformate. Another versatile method is the Hofmann rearrangement of amides, which proceeds through an isocyanate intermediate that is subsequently trapped by an alcohol.[1] The Curtius rearrangement of acyl azides provides an alternative route to the isocyanate intermediate.[2] Additionally, the reaction of primary amines with dimethyl carbonate in the presence of CO2 has been shown to be an effective method.

A prevalent industrial method for synthesizing aryl N-methylcarbamates involves the reaction of a phenol with phosgene and methylamine.[3]

Experimental Protocols

This procedure is a general method for the synthesis of N-aryl-N-methylcarbamates.

Materials:

-

N-methylaniline

-

Phenyl chloroformate

-

Triethylamine (TEA)

-

Dry diethyl ether

-

Dry hydrogen chloride

-

Heptane

-

Propan-2-ol

-

Standard laboratory glassware

Procedure:

-

Dissolve phenyl chloroformate (5 mmol) in dry diethyl ether (5 mL).

-

In a separate flask, dissolve N-methylaniline (5 mmol) and triethylamine (6 mmol) in diethyl ether (10 mL) at 10 °C.

-

Add the phenyl chloroformate solution dropwise to the N-methylaniline solution over 20 minutes while maintaining the temperature at 10 °C.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Saturate the mixture with dry hydrogen chloride gas.

-

Cool the mixture to 10 °C and filter off the precipitated triethylamine hydrochloride.

-

Evaporate the diethyl ether from the filtrate under reduced pressure.

-

Crystallize the residue from a 4:1 mixture of heptane/propan-2-ol to yield the pure phenyl N-(2-hydroxybenzyl)-N-methylcarbamate.[4]

This method provides a greener alternative to the use of phosgene.

Materials:

-

Aniline

-

Urea

-

Methanol

-

KNO3 modified zeolite HY catalyst

-

High-pressure reactor

Procedure:

-

Charge the high-pressure reactor with aniline (1 molar equivalent), urea (5 molar equivalents), methanol (15 molar equivalents), and the KNO3 modified zeolite HY catalyst (10.7% by weight based on aniline).

-

Seal the reactor and heat to 453 K (180 °C).

-

Maintain the reaction for 5 hours.

-

Cool the reactor to room temperature and release the pressure.

-

Isolate the product, methyl N-phenyl carbamate, by filtration and purification. Over this catalyst, an aniline conversion of 93.1% and a methyl N-phenyl carbamate selectivity of 82.6% can be achieved.[5]

Properties of Amino N-Methylcarbamates

The properties of amino N-methylcarbamates are largely dictated by the nature of the substituents on the amino and carbamate moieties. These compounds are generally stable, with good chemical and proteolytic stability.[6]

Physicochemical Properties

The physicochemical properties of several representative N-methylcarbamates are summarized in the table below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility |

| Methyl carbamate | C2H5NO2 | 75.07 | 54-56 | 176-177 | Soluble |

| Ethyl N-methylcarbamate | C4H9NO2 | 103.12 | - | 170 | Soluble[7] |

| Aminocarb | C11H16N2O2 | 208.26 | 95.0 | - | Slightly soluble[8] |

| Carbaryl | C12H11NO2 | 201.22 | 142 | - | 120 mg/L |

| Carbofuran | C12H15NO3 | 221.25 | 153-154 | - | 700 mg/L |

Spectroscopic Data

The structural characterization of amino N-methylcarbamates is routinely performed using spectroscopic techniques such as NMR, IR, and mass spectrometry.

The 1H and 13C NMR spectra of N-methylcarbamates exhibit characteristic signals. In the 1H NMR spectrum, the N-methyl protons typically appear as a singlet or a doublet (if coupled to an N-H proton) in the range of 2.7-3.0 ppm. The aromatic protons of N-aryl derivatives resonate in the downfield region (7.0-8.0 ppm).

In the 13C NMR spectrum, the carbonyl carbon of the carbamate group is highly deshielded and appears around 155-157 ppm.[4] The N-methyl carbon resonates at approximately 27-30 ppm.

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| Methyl N-phenylcarbamate | 9.60 (s, 1H, NH), 7.46 (d, 2H), 7.26 (t, 2H), 6.97 (t, 1H), 3.70 (s, 3H, OCH3) | 153.6 (C=O), 139.2, 128.7, 122.3, 118.1 (Aromatic C), 52.2 (OCH3) |

| Methyl N-cyclohexylcarbamate | 6.99 (s, 1H, NH), 3.49 (s, 3H, OCH3), 3.23 (m, 1H), 1.11-1.74 (m, 10H) | 155.8 (C=O), 50.9, 49.4, 33.7, 25.1, 24.6 (Cyclohexyl C) |

The IR spectra of N-methylcarbamates are characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, which typically appears in the region of 1680-1730 cm-1. The N-H stretching vibration of monosubstituted carbamates is observed as a sharp peak around 3300-3400 cm-1. The C-N stretching vibration is found in the 1200-1350 cm-1 region for aromatic amines.[9]

Under electron ionization (EI), N-methylcarbamates often undergo fragmentation through cleavage of the C-O and C-N bonds of the carbamate group. A common fragmentation pathway involves the loss of the alkoxy group followed by the loss of carbon monoxide. Chemical ionization (CI) mass spectrometry often yields a more abundant protonated molecular ion ([M+H]+), which is useful for molecular weight determination.[10]

Biological Activity and Mechanism of Action

Many amino N-methylcarbamates exhibit significant biological activity, primarily as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine.

Acetylcholinesterase Inhibition

The primary mechanism of action for many N-methylcarbamate pesticides and drugs is the inhibition of acetylcholinesterase.[1] This inhibition leads to an accumulation of acetylcholine at the synaptic cleft, resulting in overstimulation of cholinergic receptors.

The inhibition process involves the carbamylation of a serine residue within the active site of the enzyme. The carbamate acts as a substrate mimic, and the carbonyl carbon is attacked by the hydroxyl group of the active site serine. This forms a transient covalent bond, rendering the enzyme inactive. Unlike organophosphates, the carbamylation is reversible, and the enzyme can be regenerated through hydrolysis, although at a much slower rate than the hydrolysis of acetylcholine.[11]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Methyl Carbamate | C2H5NO2 | CID 11722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. Carbamic acid, N-methyl-, ethyl ester | C4H9NO2 | CID 7752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. m.youtube.com [m.youtube.com]

- 9. Propyl N-methyl carbamate [webbook.nist.gov]

- 10. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

Amino N-Methylcarbamate: A Technical Guide to Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino N-methylcarbamates are a diverse class of organic compounds characterized by a carbamate functional group with a methyl group attached to the nitrogen and an amino group elsewhere in the molecule. This structural motif is the basis for a wide range of biologically active molecules, from insecticides to pharmaceuticals. Their mechanisms of action are varied and target distinct molecular pathways, making them a subject of ongoing research and development. This technical guide provides an in-depth exploration of the core mechanisms of action of amino N-methylcarbamates, focusing on their roles as acetylcholinesterase inhibitors, modulators of neurotransmitter receptors, and activators of the aryl hydrocarbon receptor.

Acetylcholinesterase Inhibition: The Primary Mechanism for Carbamate Insecticides

The most well-established mechanism of action for many amino N-methylcarbamates, particularly those used as insecticides, is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine, terminating the nerve impulse.

Signaling Pathway of Acetylcholinesterase and its Inhibition

The signaling pathway involves the binding of acetylcholine to its receptors, followed by its rapid degradation by AChE. Carbamate insecticides interrupt this process.

Quantitative Data: Acetylcholinesterase Inhibition

The potency of N-methylcarbamate insecticides as AChE inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

| Compound | Organism/Enzyme Source | IC50 (µM) | Ki (M⁻¹min⁻¹) | Reference(s) |

| Carbofuran | Fish (various freshwater) | 0.174 - 0.203 | Not Reported | [1] |

| Carbaryl | Fish (various freshwater) | > 1.0 | Not Reported | [1] |

| Physostigmine | Electrophorus electricus (Eel) | 0.15 | 0.001 (Ki in µM) | [2] |

| Rivastigmine | Human AChE | Not Reported | 3300 | [3][4][5] |

| Methomyl | Not Specified | Not Reported | Not Reported | |

| Aldicarb | Not Specified | Not Reported | Not Reported |

Experimental Protocol: Determination of IC50 using Ellman's Assay

The Ellman's assay is a widely used spectrophotometric method to determine cholinesterase activity and the potency of inhibitors.

Objective: To determine the IC50 value of an N-methylcarbamate for acetylcholinesterase.

Materials:

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

N-methylcarbamate inhibitor of varying concentrations

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the N-methylcarbamate inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Phosphate buffer

-

AChE solution

-

Inhibitor solution at different concentrations (or buffer for control)

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific pre-incubation time to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Add the ATCI substrate to all wells to start the enzymatic reaction.

-

Immediately after adding the substrate, add the DTNB reagent. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored product.

-

Measure the absorbance of the wells at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Modulation of Neurotransmitter Receptors: Therapeutic Applications

Certain amino N-methylcarbamates, such as felbamate, are utilized as antiepileptic drugs. Their mechanism of action involves the modulation of key neurotransmitter receptors in the central nervous system, specifically the N-methyl-D-aspartate (NMDA) and γ-aminobutyric acid (GABA) receptors.

Signaling Pathways of NMDA and GABA Receptors and their Modulation

Felbamate exhibits a dual mechanism, acting as an antagonist at NMDA receptors and a positive modulator at GABA-A receptors.

Quantitative Data: NMDA Receptor Antagonism and GABA Receptor Potentiation

| Compound | Target | Action | IC50 / EC50 (mM) | Reference(s) |

| Felbamate | NMDA Receptor (NR1/NR2B) | Antagonist | 0.52 - 0.93 | [6][7] |

| Felbamate | NMDA Receptor (NR1/NR2A) | Antagonist | 2.6 - 8.56 | [6][7] |

| Felbamate | NMDA Receptor (NR1/NR2C) | Antagonist | 2.02 - 2.4 | [7] |

| Felbamate | GABA-A Receptor | Positive Modulator | Not Reported | [8] |

Experimental Protocol: Whole-Cell Patch-Clamp Recording

Whole-cell patch-clamp is a gold-standard electrophysiological technique to study the effect of compounds on ion channels and receptors.

Objective: To characterize the modulatory effects of felbamate on NMDA and GABA-A receptors.

Materials:

-

Cultured neurons or brain slices

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries for pulling patch pipettes

-

Internal and external physiological solutions

-

Agonists (NMDA, glycine, GABA)

-

Felbamate solution

Procedure:

-

Cell Preparation: Prepare cultured neurons or acute brain slices expressing the receptors of interest.

-

Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ and fill with the appropriate internal solution.

-

Giga-seal Formation: Under visual control, approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage-Clamp Recordings:

-

NMDA Receptor Currents: Clamp the cell at a negative holding potential (e.g., -60 mV). Apply NMDA and its co-agonist glycine to elicit an inward current. Co-apply different concentrations of felbamate to measure the inhibition of the NMDA-induced current.

-

GABA-A Receptor Currents: Clamp the cell at a holding potential near the reversal potential for chloride (e.g., 0 mV with a low intracellular chloride concentration) to record outward currents, or at a more negative potential to record inward currents. Apply GABA to elicit a current. Co-apply felbamate to assess the potentiation of the GABA-induced current.

-

-

Data Analysis:

-

Measure the peak amplitude of the agonist-evoked currents in the absence and presence of felbamate.

-

For NMDA receptor antagonism, calculate the percentage of inhibition and determine the IC50 value.

-

For GABA-A receptor potentiation, calculate the percentage of potentiation and determine the EC50 value.

-

Aryl Hydrocarbon Receptor Activation: A Less Characterized Mechanism

Some N-methylcarbamates, such as the insecticide carbaryl, have been shown to activate the aryl hydrocarbon receptor (AhR). The AhR is a ligand-activated transcription factor involved in the metabolism of xenobiotics and various cellular processes.

Signaling Pathway of Aryl Hydrocarbon Receptor Activation

Upon binding to a ligand like carbaryl, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences to regulate gene expression.

Quantitative Data: Aryl Hydrocarbon Receptor Activation

Quantitative data on the potency of carbamates as AhR activators are less abundant in the literature compared to their effects on other targets.

| Compound | Assay System | Effect | EC50 (µM) | Reference(s) |

| Carbaryl | Rat H4IIE cells (luciferase assay) | Increased luminescence (AhR activation) | Not Reported | [9][10] |

| Carbaryl | Yeast-based bioassay | Activation of target genes | Not Reported | [11] |

Experimental Protocol: Reporter Gene Assay for AhR Activation

Reporter gene assays are commonly used to screen for and characterize compounds that activate the AhR signaling pathway.

Objective: To determine if an N-methylcarbamate can activate the aryl hydrocarbon receptor.

Materials:

-

A cell line stably transfected with a reporter plasmid containing a Dioxin Response Element (DRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase). A common cell line is the rat hepatoma H4IIE cell line.

-

Cell culture medium and supplements.

-

N-methylcarbamate compound to be tested.

-

Positive control (e.g., 2,3,7,8-tetrachlorodibenzo-p-dioxin, TCDD).

-

Lysis buffer and substrate for the reporter enzyme (e.g., luciferin for luciferase).

-

Luminometer or spectrophotometer.

Procedure:

-

Cell Culture and Treatment:

-

Plate the reporter cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the N-methylcarbamate compound, a positive control, and a vehicle control (e.g., DMSO).

-

Incubate the cells for a sufficient period (e.g., 24 hours) to allow for AhR activation and reporter gene expression.

-

-

Cell Lysis and Reporter Assay:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer.

-

Transfer the cell lysates to a new plate.

-

Add the appropriate substrate for the reporter enzyme to each well.

-

-

Measurement and Data Analysis:

-

Measure the reporter gene activity (e.g., luminescence for luciferase) using a luminometer.

-

Normalize the reporter activity to a measure of cell viability (e.g., protein concentration or a viability assay) if necessary.

-

Calculate the fold induction of reporter activity for each treatment condition relative to the vehicle control.

-

Plot the fold induction against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Conclusion

The amino N-methylcarbamate scaffold is a versatile chemical framework that gives rise to compounds with a range of important biological activities. Their primary and most studied mechanism of action, particularly for insecticidal applications, is the potent and reversible inhibition of acetylcholinesterase. In the realm of therapeutics, compounds like felbamate demonstrate a more complex pharmacology, modulating both excitatory and inhibitory neurotransmission through their actions on NMDA and GABA receptors. Furthermore, the interaction of some N-methylcarbamates with the aryl hydrocarbon receptor highlights a less-explored but potentially significant mechanism with implications for toxicology and cellular regulation. A thorough understanding of these distinct mechanisms is crucial for the continued development of safer and more effective N-methylcarbamate-based compounds for agricultural, industrial, and medicinal purposes. Further research is warranted to fully elucidate the quantitative aspects and detailed molecular interactions governing these diverse biological effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. Subtype-selective antagonism of N-methyl-D-aspartate receptors by felbamate: insights into the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Felbamate block of recombinant N-methyl-D-aspartate receptors: selectivity for the NR2B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action of the anticonvulsant felbamate: opposing effects on N-methyl-D-aspartate and gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of the aryl hydrocarbon receptor by carbaryl: Computational evidence of the ability of carbaryl to assume a planar conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Modulation of aryl hydrocarbon receptor transactivation by carbaryl, a nonconventional ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and formula of Amino N-methylcarbamate

Dear Researcher, Scientist, or Drug Development Professional,

To provide you with an accurate and in-depth technical guide on "Amino N-methylcarbamate," we require a more precise definition of the chemical structure you are interested in. The name "this compound" is ambiguous and can be interpreted in several ways, leading to different chemical compounds with distinct properties.

For instance, "this compound" could potentially refer to:

-

1-Methyl-2-aminocarbamate: An amino group attached to the nitrogen atom of the carbamate.

-

(Aminomethyl)carbamic acid, methyl ester: An amino group on the methyl substituent of the carbamate.

-

Other isomers.

Without a specific chemical identifier such as a CAS number, IUPAC name, or a structural representation (e.g., SMILES, InChIKey, or a diagram), it is not possible to provide the detailed and accurate information you have requested, including its chemical structure, formula, experimental protocols, and relevant signaling pathways.

To proceed with your request and ensure the technical guide is relevant to your research, please provide a more specific identifier for the molecule of interest. Once we have this clarification, we will be able to gather the necessary data and generate the comprehensive technical guide you require.

We look forward to your clarification.

Toxicological studies of Amino N-methylcarbamate

An In-depth Technical Guide to the Toxicological Profile of Amino N-methylcarbamates

This guide provides a comprehensive overview of the toxicological studies of amino N-methylcarbamates, with a primary focus on the insecticide aminocarb. It is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment. The document details the mechanism of action, toxicokinetics, and various toxicity endpoints, supported by quantitative data, experimental protocols, and visualizations of key pathways and workflows.

Introduction to Amino N-methylcarbamates

Amino N-methylcarbamates are a class of organic compounds derived from carbamic acid, characterized by the N-methylcarbamate ester functional group.[1] They are widely used as broad-spectrum insecticides in agriculture and forestry.[2][3] Aminocarb (4-dimethylamino-3-methylphenyl N-methylcarbamate) is a prominent member of this class, used to control pests like Lepidoptera and Coleoptera.[2] Like other carbamates, their primary mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[4][5] This action is mechanistically similar to that of organophosphates, but with the key difference of being reversible, which generally leads to a shorter duration of toxicity.[4][5]

Mechanism of Toxicity: Cholinesterase Inhibition

The principal toxic action of N-methylcarbamates is the reversible carbamylation of the acetylcholinesterase (AChE) enzyme.[4] This inhibition prevents the breakdown of the neurotransmitter acetylcholine (ACh) at nerve synapses and neuromuscular junctions.[5] The resulting accumulation of ACh leads to overstimulation of muscarinic and nicotinic receptors, causing a state of cholinergic crisis.[4][5]

The carbamyl-AChE complex dissociates more readily than the phosphoryl-AChE complex formed by organophosphates, allowing for the spontaneous reactivation of the enzyme.[4] This reversibility limits the duration of poisoning and creates a wider margin between symptom-producing and lethal doses compared to organophosphates.[4]

Caption: Reversible inhibition of acetylcholinesterase by N-methylcarbamates.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

N-methylcarbamates are readily absorbed via ingestion, inhalation, and dermal contact, although the dermal route tends to be less toxic.[4] Following absorption, they are distributed throughout the body. Aminocarb, for example, is rapidly absorbed and excreted, with no evidence of accumulation.[6]

Metabolism is a key detoxification pathway. In mammals, aminocarb is metabolized through demethylation, hydroxylation, or ester hydrolysis.[6] The primary urinary metabolites are conjugated forms of 4-dimethylamino-, 4-methylamino-, and 4-amino-3-methyl-phenol.[6] Excretion is rapid, with studies in miniature swine showing that 96% of an oral dose of aminocarb was excreted in the urine within 48 hours.[6]

Caption: Simplified metabolic pathway of Aminocarb in mammals.

Toxicological Profile

Acute Toxicity

Aminocarb and its metabolites exhibit moderate to high acute toxicity. The oral LD50 in rats is approximately 30-50 mg/kg.[6] Notably, some metabolites that retain the intact carbamate ester structure show acute toxicity similar to or greater than the parent compound.[6]

Table 1: Acute Toxicity of Aminocarb

| Species | Sex | Route of Administration | LD50 (mg/kg) | Reference |

|---|---|---|---|---|

| Rat | M | Oral | 30 | Dubois & Raymund, 1962a[6] |

| Rat | F | Oral | 50 | Dubois & Raymund, 1962a[6] |

| Rat | M | Dermal | <1000 | Kimmerle, 1961[6] |

| Rat | F | Dermal | 275 | Dubois & Raymund, 1962a[6] |

| Rat | M | Intraperitoneal (IP) | 13 | Dubois & Raymund, 1962a[6] |

| Rat | F | Intraperitoneal (IP) | 13.5 | Dubois & Raymund, 1962a[6] |

| Guinea Pig | M | Oral | 60 | Dubois & Raymund, 1962a[6] |

| Chicken | F | Oral | 74-75 | Kruckenberg, 1978b; Dubois, 1962[6] |

Table 2: Acute Toxicity of Aminocarb Metabolites

| Compound | Species | Sex | Route | LD50 (mg/kg) | Reference |

|---|---|---|---|---|---|

| 4-amino-3-methylphenyl-N-methylcarbamate | Rat | F | Oral | 18.3 | Kimmerle, 1974[6] |

| 4-amino-3-methylphenyl-N-methylcarbamate | Mouse | F | IP | 1.6 | Abdel-Wahab & Casida, 1967[6] |

| 4-(methylamino)-3-methyl phenyl-N-methylcarbamate | Rat | F | Oral | 27.8 | Kimmerle, 1974[6] |

| 4-(methylamino)-3-methyl phenyl-N-methylcarbamate| Mouse | F | IP | 3.0 | Abdel-Wahab & Casida, 1967[6] |

Subchronic and Chronic Toxicity

Long-term studies in rats have shown that high dietary concentrations of aminocarb (e.g., 800 ppm) can lead to retarded weight gain and signs of hypersensitivity.[6] In a 12-week study with beagle dogs, dietary levels of 200 ppm and above resulted in liver changes and reduced spermatogenesis.[6]

Genotoxicity and Mutagenicity

Studies on the genotoxicity of N-methylcarbamates have produced mixed results. One study on methylcarbamate found no mutagenic activity in the Ames test with Salmonella typhimurium strain TA98, with or without metabolic activation.[7] However, the same study reported that methylcarbamate caused DNA damage in L5178Y mouse lymphoma cells in the comet assay.[7] It did not, however, increase micronuclei formation in Chinese Hamster Ovary (CHO) cells.[7] N-nitrosated derivatives of N-methylcarbamates have been shown to be highly mutagenic.[8]

Table 3: Genotoxicity Profile of Methylcarbamate

| Assay Type | Cell Line / Strain | Metabolic Activation | Result | Reference |

|---|---|---|---|---|

| Ames Test | S. typhimurium TA98 | With & Without S9 | Negative | [7] |

| Comet Assay | L5178Y cells | With & Without S9 | Positive (Significant DNA damage) | [7] |

| In Vitro Micronucleus | CHO cells | With & Without S9 | Negative |[7] |

Carcinogenicity

The National Toxicology Program (NTP) conducted two-year gavage studies of methyl carbamate in F344/N rats and B6C3F1 mice.[9][10] The results of these long-term studies did not provide clear evidence of carcinogenic activity. Earlier, short-duration experiments with methyl carbamate were deemed inadequate to evaluate its carcinogenicity.[11]

Reproductive and Developmental Toxicity

A three-generation reproduction study in Sprague-Dawley rats fed aminocarb at dietary doses of 0, 100, 200, and 800 ppm was conducted.[6] At the highest dose (800 ppm), effects such as slight hypersensitivity and retarded weight gain were observed in all generations.[6] However, the study did not report significant effects on reproductive parameters at lower doses.

Key Experimental Protocols

Three-Generation Reproduction Study (Aminocarb)

-

Objective: To assess the effects of aminocarb on reproductive function and offspring development over multiple generations.

-

Species: Sprague-Dawley rats.

-

Groups: Four groups of 10 males and 20 females each.

-

Dosage: Aminocarb was administered in the diet at concentrations of 0 (control), 100, 200, and 800 ppm.

-

Procedure:

-

Parental (F0) Generation: Treatment began when rats were approximately 75 days old and continued through mating, gestation, and lactation.

-

F1 Generation: Pups from the F0 generation were selected to become the parents of the F2 generation. They were maintained on the same dietary concentrations.

-

F2 Generation: Pups from the F1 generation were similarly selected to produce the F3 generation.

-

-

Endpoints: Fertility, gestation length, litter size, pup viability, pup weight, and general health of parents and offspring were monitored. Gross and histopathological examinations were performed.[6]

In Vitro Micronucleus Assay (Methylcarbamate)

-

Objective: To evaluate the potential of a substance to induce chromosomal damage.

-

Cell Line: Chinese Hamster Ovary (CHO) cells.

-

Procedure:

-

Exposure: CHO cells were exposed to methylcarbamate at concentrations of 1250, 2500, and 5000 µg/ml for 4 hours, both with and without an exogenous metabolic activation system (S9 mix from rat liver).

-

Recovery: After exposure, cells were washed and incubated in a fresh medium containing cytochalasin-B to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Cells were harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa).

-

Scoring: The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) was scored in binucleated cells.

-

-

Controls: A solvent control (e.g., DMSO) and a positive control (e.g., cyclophosphamide) were included.[7]

Comet Assay (Single Cell Gel Electrophoresis)

-

Objective: To detect DNA strand breaks in individual cells.

-

Cell Line: L5178Y mouse lymphoma cells.

-

Procedure:

-

Exposure: Cells were exposed to methylcarbamate (1250, 2500, 5000 µg/ml) for 2 hours, with and without S9 metabolic activation.

-

Embedding: Cells were suspended in low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Slides were immersed in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

-

Electrophoresis: Slides were placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA and then subjected to an electric field. Damaged DNA (containing fragments and breaks) migrates away from the nucleoid, forming a "comet tail."

-

Staining and Visualization: DNA was stained with a fluorescent dye (e.g., ethidium bromide) and visualized under a fluorescence microscope.

-

Analysis: The extent of DNA damage was quantified by measuring the length and intensity of the comet tail using image analysis software.[7]

-

Caption: A typical workflow for in vitro genotoxicity assessment.

Conclusion

Amino N-methylcarbamates, exemplified by aminocarb, are effective insecticides whose toxicity is primarily driven by the reversible inhibition of acetylcholinesterase. They are rapidly metabolized and excreted, showing little potential for bioaccumulation. Acute toxicity is moderate to high, and some metabolites can be as or more toxic than the parent compound. Genotoxicity studies suggest a potential for DNA damage under certain conditions, although mutagenicity in bacterial assays may be negative. Long-term studies have not provided clear evidence of carcinogenicity. This guide summarizes key toxicological data and methodologies, providing a technical foundation for researchers and safety assessors working with this class of compounds.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. 426. Aminocarb (Pesticide residues in food: 1978 evaluations) [inchem.org]

- 4. epa.gov [epa.gov]

- 5. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 459. Aminocarb (Pesticide residues in food: 1979 evaluations) [inchem.org]

- 7. scispace.com [scispace.com]

- 8. Genetic toxicity of N-methylcarbamate insecticides and their N-nitroso derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. NTP Toxicology and Carcinogenesis Studies of Methyl Carbamate (CAS No. 598-55-0) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methyl Carbamate (IARC Summary & Evaluation, Volume 12, 1976) [inchem.org]

The Genesis of a Class: An In-depth Technical Guide to the History and Discovery of N-Methylcarbamate Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history and discovery of N-methylcarbamate compounds, from their natural origins to their development as crucial pharmaceuticals and widespread insecticides. This document details the key scientific breakthroughs, presents comparative quantitative data, and outlines the experimental protocols that have been fundamental to the understanding and application of this important class of molecules.

From the Calabar Bean to the Laboratory: The Early History

The story of N-methylcarbamates begins with the discovery of physostigmine (also known as eserine), a naturally occurring alkaloid found in the Calabar bean (Physostigma venenosum). West African communities traditionally used the bean in trials by ordeal. In the mid-19th century, European scientists began to investigate its pharmacological properties, recognizing its potent effects on the nervous system.

The groundbreaking moment in the history of N-methylcarbamates was the elucidation of physostigmine's structure and its subsequent total synthesis. In a landmark achievement, chemists Percy Lavon Julian and Josef Pikl successfully synthesized physostigmine in 1935.[1] This accomplishment was not only a triumph of synthetic organic chemistry but also made the compound more accessible for medical use, particularly in the treatment of glaucoma.[2][3]

The Rise of Synthetic N-Methylcarbamates: A New Era of Insecticides

The understanding of physostigmine's biological activity as a cholinesterase inhibitor paved the way for the development of synthetic N-methylcarbamate analogs. Scientists recognized the potential of this chemical class to act as potent insecticides by targeting the nervous systems of insects.

The 1930s saw the initial synthesis of aliphatic esters of carbamic acid, which were first explored as fungicides.[4] A significant breakthrough occurred in 1958 when Union Carbide commercially introduced carbaryl, the first highly successful N-methylcarbamate insecticide.[5][6] This was followed by the synthesis of aldicarb in 1965 by Payne and Weiden, which was brought to market in 1970.[7][8] These synthetic compounds offered advantages over existing pesticides, including a broader spectrum of activity and, in some cases, lower environmental persistence compared to organochlorines.

Mechanism of Action: Reversible Cholinesterase Inhibition

N-methylcarbamate compounds exert their biological effects, both therapeutic and toxic, primarily through the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses.

The N-methylcarbamate group acts as a "pseudo-substrate" for AChE. The carbamate moiety is transferred to the serine hydroxyl group in the active site of the enzyme, forming a carbamoylated enzyme complex. This complex is significantly more stable than the acetylated enzyme formed during the normal hydrolysis of acetylcholine. However, unlike the irreversible phosphorylation caused by organophosphate insecticides, the carbamoylation is reversible. The carbamoylated enzyme is slowly hydrolyzed, regenerating the active enzyme. This reversible inhibition is a key characteristic of N-methylcarbamates and influences their duration of action and toxicological profile.

Below is a diagram illustrating the cholinergic signaling pathway and the inhibitory action of N-methylcarbamates.

References

- 1. broadpharm.com [broadpharm.com]

- 2. ERIC - EJ303472 - Synthesis and Testing of the Insecticide Carbaryl: A Laboratory Experiment., Journal of Chemical Education, 1984 [eric.ed.gov]

- 3. Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. datapdf.com [datapdf.com]

- 6. Selective effects of carbamate pesticides on rat neuronal nicotinic acetylcholine receptors and rat brain acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.st [2024.sci-hub.st]

- 8. Aldicarb - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Amino N-methylcarbamate Derivatives and Their Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino N-methylcarbamate derivatives represent a significant class of organic compounds with a broad spectrum of biological activities. The presence of the N-methylcarbamate moiety (-OC(O)NHCH₃) confers unique chemical and physical properties that have been exploited in the design of numerous therapeutic agents and other bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, biological functions, mechanisms of action, and experimental protocols related to this important class of molecules. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development, offering a detailed resource to support further investigation and innovation in this field.

Chemical Properties and Synthesis

The carbamate group is isosteric to the ester and amide functionalities, exhibiting a planar structure with delocalized electrons across the N-C-O system. This imparts a degree of conformational rigidity and the ability to participate in hydrogen bonding, which are crucial for interactions with biological targets.

The synthesis of this compound derivatives can be achieved through several routes. A common method involves the reaction of an amino alcohol with methyl isocyanate. However, due to the high toxicity of methyl isocyanate, alternative, safer methods have been developed. These often involve the use of methyl isocyanate equivalents or multi-step procedures that avoid its direct handling.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of an this compound derivative.

An In-depth Technical Guide on the Solubility and Stability of Amino N-methylcarbamate (Aldicarb)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Amino N-methylcarbamate, commonly known as Aldicarb. Aldicarb is a carbamate pesticide that has been extensively studied due to its high efficacy and potential environmental impact. Understanding its physicochemical properties, particularly solubility and stability, is crucial for its formulation, environmental fate assessment, and the development of analytical methods for its detection.

Physicochemical Properties

Aldicarb [(E)-(2-methyl-2-methylsulfanylpropylidene)amino] N-methylcarbamate is a white crystalline solid with a slightly sulfurous odor. It is a systemic insecticide, acaricide, and nematicide.[1][2]

Table 1: General Physicochemical Properties of Aldicarb

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₁₄N₂O₂S | [3] |

| Molecular Weight | 190.27 g/mol | [3] |

| Melting Point | 98-100 °C | [1] |

| Vapor Pressure | 1.3 x 10⁻⁵ Pa at 25°C | [1] |

| log Kow | 1.359 | [4] |

Solubility Profile

The solubility of Aldicarb is a critical parameter influencing its environmental mobility and bioavailability. It is moderately soluble in water and shows higher solubility in various organic solvents.

Aqueous Solubility

The aqueous solubility of Aldicarb is temperature-dependent.

Table 2: Aqueous Solubility of Aldicarb at Different Temperatures

| Temperature (°C) | Solubility (g/L) | Reference(s) |

| 10 | 4.0 | [3] |

| 20 | 6.0 | [5][6] |

| 25 | 6.0 | [7] |

| 30 | 9.0 | [3] |

| 50 | 14.0 | [3] |

Solubility in Organic Solvents

Aldicarb exhibits good solubility in a range of organic solvents.

Table 3: Solubility of Aldicarb in Organic Solvents at 20-25°C

| Solvent | Solubility (g/L) | Reference(s) |

| Acetone | 350 | [1][4] |

| Benzene | 150 | [1][4] |

| Chloroform | 350 | [4][5] |

| Dichloromethane | 300 | [1] |

| Ethanol (95%) | >100 | [4] |

| Heptane | Insoluble | [1] |

| Toluene | 100 | [4][5] |

| Xylene | 50 | [1] |

Stability Profile

The stability of Aldicarb is significantly influenced by pH, temperature, and the presence of oxidizing agents. It is relatively stable in acidic to neutral conditions but degrades rapidly in alkaline media.

pH-Dependent Hydrolysis

Hydrolysis is a major degradation pathway for Aldicarb, and its rate is highly dependent on the pH of the medium.

Table 4: Hydrolysis Half-life of Aldicarb at Various pH and Temperatures

| pH | Temperature (°C) | Half-life (days) | Reference(s) |

| 4.0 | 20 | 131 | [8] |

| 5.5 | 15 | 3240 | [3][8] |

| 6.0 | 20 | 560 | [4] |

| 7.5 | 15 | 1900 | [8] |

| 8.2 | Ambient | 69 | [5] |

| 8.5 | Ambient | 43 | [5] |

| 9.0 | 25 | 4.1 (photolysis) | [9] |

| >12 | 15 | < 1 (minutes) | [5] |

Thermal Degradation

Aldicarb decomposes at temperatures above 100 °C.[1][3] Thermal degradation studies show a significant weight loss around 150 °C.[10]

Oxidative Degradation

Aldicarb is readily oxidized at the sulfur atom to form Aldicarb sulfoxide, which is then more slowly oxidized to Aldicarb sulfone.[1][3] These metabolites are also of toxicological concern.[4]

Experimental Protocols

Protocol for Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 105, and is suitable for substances with solubility above 10⁻² g/L.[11][12][13]

4.1.1 Materials and Equipment

-

Analytical balance

-

Glass flasks with stoppers

-

Constant temperature water bath with shaker

-

Centrifuge or filtration apparatus (e.g., 0.45 µm filter)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Aldicarb analytical standard

-

Reagent grade water

4.1.2 Procedure

-

Preliminary Test: To estimate the approximate solubility, add a small, weighed amount of Aldicarb to a known volume of water in a flask. Shake vigorously for 10 minutes and visually inspect for undissolved particles. If dissolved, add more Aldicarb until saturation is apparent. This helps determine the appropriate amount of substance and water for the definitive test.[14]

-

Definitive Test:

-

Weigh an excess amount of Aldicarb (at least five times the amount estimated to saturate the chosen volume of water) into three separate flasks.

-

Add a precise volume of reagent grade water to each flask.

-

Place the flasks in a constant temperature water bath shaker set at the desired temperature (e.g., 20 °C).

-

Shake the flasks for a sufficient time to reach equilibrium. It is recommended to take samples at various time points (e.g., 24, 48, and 72 hours) until the concentration of Aldicarb in the aqueous phase remains constant.[15]

-

-

Sample Preparation:

-

After equilibration, stop the shaking and allow the flasks to stand in the water bath for at least 24 hours to allow for the separation of undissolved material.

-

Carefully withdraw an aliquot of the supernatant.

-

Separate the dissolved Aldicarb from any solid particles by either centrifugation at a controlled temperature or filtration through a 0.45 µm filter. Ensure the separation method does not alter the concentration.

-

-

Analysis:

-

Quantify the concentration of Aldicarb in the clear aqueous phase using a validated HPLC-UV method (see Protocol 4.2).

-

Prepare a calibration curve using standard solutions of Aldicarb of known concentrations.

-

-

Data Reporting:

-

Report the mean solubility value from the three replicate flasks, along with the standard deviation.

-

Specify the temperature at which the solubility was determined.

-

Protocol for Stability-Indicating HPLC Method for Aldicarb and its Degradation Products

This method is designed to separate and quantify Aldicarb from its primary degradation products, Aldicarb sulfoxide and Aldicarb sulfone.[16][17][18]

4.2.1 Materials and Equipment

-

HPLC system with a gradient pump, autosampler, column oven, and UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Aldicarb, Aldicarb sulfoxide, and Aldicarb sulfone analytical standards

-

HPLC-grade acetonitrile and water

-

0.2 µm filters for sample and mobile phase filtration

4.2.2 Chromatographic Conditions

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

Start with a suitable initial composition (e.g., 90% A, 10% B).

-

Implement a linear gradient to increase the percentage of mobile phase B over time to elute all compounds of interest. A representative gradient could be:

-

0-15 min: 10% to 50% B

-

15-20 min: 50% to 90% B

-

20-25 min: Hold at 90% B

-

25-30 min: Return to initial conditions (10% B)

-

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 220 nm

-

Injection Volume: 20 µL

4.2.3 Procedure for Stability Study

-

Sample Preparation:

-

Prepare stock solutions of Aldicarb in a suitable solvent (e.g., acetonitrile).

-

For hydrolysis studies, spike the Aldicarb stock solution into buffer solutions of different pH values (e.g., 4, 7, and 9) to a final concentration suitable for HPLC analysis.

-

For thermal stability studies, subject the solutions to different temperatures for specified durations.

-

For photostability studies, expose the solutions to a controlled light source.

-

-

Analysis:

-

At predetermined time points, withdraw aliquots from the stability samples.

-

Filter the samples through a 0.2 µm filter before injection into the HPLC system.

-

Analyze the samples using the established HPLC method.

-

-

Data Analysis:

-

Identify and quantify the peaks corresponding to Aldicarb, Aldicarb sulfoxide, and Aldicarb sulfone based on the retention times of the analytical standards.

-

Calculate the degradation of Aldicarb and the formation of its degradation products over time.

-

Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t₁/₂) of Aldicarb under each condition.

-

Degradation Pathways and Mechanisms

The primary degradation pathways for Aldicarb in the environment are oxidation and hydrolysis.

Caption: Oxidative and hydrolytic degradation pathways of Aldicarb.

The initial and rapid oxidation of the sulfur atom in Aldicarb leads to the formation of Aldicarb sulfoxide.[19] This is followed by a slower oxidation to Aldicarb sulfone.[19] Both Aldicarb and its oxidative metabolites can undergo hydrolysis of the carbamate ester bond, which is the primary detoxification pathway, leading to the formation of less toxic oximes and nitriles.[20] The rate of hydrolysis is significantly accelerated under alkaline conditions.[5]

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility and stability of a compound like Aldicarb.

Caption: General workflow for solubility and stability testing.

This workflow begins with the initial characterization of the compound, followed by parallel assessments of its solubility and stability under various conditions. The analytical quantification in both workflows is typically performed using a stability-indicating HPLC method.

Conclusion

This technical guide has summarized the key solubility and stability characteristics of this compound (Aldicarb). The provided data, presented in clear tabular formats, along with detailed experimental protocols and visual diagrams of degradation pathways and workflows, offer a valuable resource for researchers and professionals in the fields of environmental science, analytical chemistry, and drug development. A thorough understanding of these properties is essential for predicting the environmental behavior of Aldicarb, developing effective analytical and remediation strategies, and ensuring its safe and appropriate use.

References

- 1. Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. EXTOXNET PIP - ALDICARB [extoxnet.orst.edu]

- 3. Aldicarb | C7H14N2O2S | CID 9570071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. apvma.gov.au [apvma.gov.au]

- 5. Aldicarb (EHC 121, 1991) [inchem.org]

- 6. cdn.who.int [cdn.who.int]

- 7. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. pic.int [pic.int]

- 10. researchgate.net [researchgate.net]

- 11. filab.fr [filab.fr]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. researchgate.net [researchgate.net]

- 16. repositorio.usp.br [repositorio.usp.br]

- 17. scielo.br [scielo.br]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Aldicarb - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of Amino N-methylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of Amino N-methylcarbamate. Due to the limited availability of direct experimental data for this specific compound, this document presents an inferred spectroscopic profile based on data from closely related analogs, such as methyl carbamate, and established principles of spectroscopic analysis for small organic molecules. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound and similar compounds in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These values are extrapolated from spectroscopic data of analogous compounds and theoretical considerations.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz | Notes |

| -NH₂ | 2.0 - 4.0 | Broad Singlet | - | Chemical shift is concentration and solvent dependent. |

| -NH -CH₃ | 4.5 - 5.5 | Broad Singlet | - | Chemical shift is concentration and solvent dependent. |

| -NH-CH₃ | 2.7 - 2.9 | Singlet | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) ppm (Predicted) | Notes |

| C =O | 157 - 159 | The carbonyl carbon of the carbamate group.[1][2] |

| -NH-C H₃ | 27 - 30 |

Table 3: Key Infrared (IR) Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) (Predicted) | Intensity | Vibration |

| N-H Stretch (Amine) | 3400 - 3200 | Medium (two bands) | Asymmetric and symmetric stretching |

| N-H Stretch (Amide) | 3350 - 3150 | Medium | Stretching |

| C=O Stretch (Carbonyl) | 1720 - 1680 | Strong | Stretching |

| C-N Stretch | 1350 - 1200 | Medium | Stretching |

| N-H Bend | 1650 - 1550 | Medium | Bending |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Predicted) | Ion (Predicted) | Notes |

| 90 | [M]⁺ | Molecular Ion |

| 75 | [M - NH]⁺ | Loss of an amino group radical. |

| 59 | [M - NH₂-CH₃]⁺ | Loss of the N-methylamino group. |

| 44 | [CO₂]⁺ or [H₂NCO]⁺ | Characteristic fragment of carbamates. |

| 31 | [CH₃NH₂]⁺ | N-methylaminium cation. |

Table 5: Predicted UV-Vis Spectroscopic Data for this compound

| λmax (nm) (Predicted) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition | Solvent |

| ~200 - 220 | Low | n → σ* | Non-polar solvent (e.g., Hexane) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition (ESI):

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

Acquire the mass spectrum over a suitable m/z range.

-

-

Data Acquisition (EI):

-

Introduce the sample into the ion source (often via a direct insertion probe or gas chromatography inlet).

-

Use a standard electron energy of 70 eV.

-

Acquire the mass spectrum over a suitable m/z range.

-

-

Data Processing: The instrument software will process the data to generate the mass spectrum.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a cuvette with the pure solvent to be used as a reference (blank).

-

Fill a matched cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer.

-

Scan a range of wavelengths (e.g., 190-400 nm) to record the absorbance spectrum.

-

-

Data Processing: The software will automatically subtract the blank spectrum from the sample spectrum to provide the absorbance of the analyte. The wavelength of maximum absorbance (λmax) can be determined from the spectrum.

Visualizations

Logical Relationship of Spectroscopic Methods

Caption: Relationship between spectroscopic methods and the structural information they provide.

General Experimental Workflow

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

Methodological & Application

Application Note: HPLC Analysis of Amino N-methylcarbamate in Food Samples

Introduction

N-methylcarbamates are a class of pesticides widely used in agriculture to protect crops from insects and other pests.[1][2] Due to their potential toxicity to the nervous system, regulatory bodies worldwide have established maximum residue limits (MRLs) for these compounds in various food commodities.[1] Accurate and sensitive analytical methods are therefore essential for monitoring N-methylcarbamate residues in food to ensure consumer safety. This application note details a robust and reliable method for the determination of amino N-methylcarbamates in diverse food samples using High-Performance Liquid Chromatography (HPLC) with post-column derivatization and fluorescence detection, a technique widely adopted and recognized by bodies such as the U.S. Environmental Protection Agency (EPA).[2] An alternative, highly sensitive method using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is also discussed.

Principle

The primary HPLC method involves a reversed-phase chromatographic separation of N-methylcarbamates.[2] Following separation, the carbamates are hydrolyzed in a post-column reaction with a strong base to form methylamine. The resulting methylamine is then derivatized with o-phthalaldehyde (OPA) and 2-mercaptoethanol to produce a highly fluorescent isoindole, which is detected by a fluorescence detector.[1][2] This post-column derivatization technique enhances both the sensitivity and selectivity of the analysis.[2] LC-MS/MS provides an alternative with high sensitivity and specificity, particularly useful for complex food matrices.[3][4]

Experimental Protocols

1. Sample Preparation

A multi-residue method involving solvent extraction followed by Solid-Phase Extraction (SPE) cleanup is a common and effective approach for various food matrices.[1][5][6]

a. Solid Food Samples (e.g., Fruits, Vegetables, Grains)

-

Homogenization: Weigh a representative portion (e.g., 10-20 g) of the food sample and homogenize it.

-

Extraction: Add an appropriate volume of extraction solvent (e.g., acetonitrile or dichloromethane) to the homogenized sample.[1] Blend at high speed for 2-3 minutes.

-

Centrifugation and Filtration: Centrifuge the mixture and filter the supernatant through a 0.45 µm membrane filter.[1]

-

Solvent Evaporation: Evaporate the solvent from the extract, for example, using a rotary vacuum evaporator, until almost dry.[1]

-

Reconstitution: Redissolve the residue in a small volume of a suitable solvent, such as dichloromethane.[1]

-

SPE Cleanup: Condition an aminopropyl-bonded silica (SPE-NH2) cartridge.[1] Pass the reconstituted extract through the cartridge. Elute the carbamates with a mixture of dichloromethane and methanol (e.g., 99:1 v/v).[1]

-

Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a precise volume of acetonitrile/water mixture (e.g., 90:10 v/v) for HPLC analysis.[1]

b. Liquid Food Samples (e.g., Juices)

-

SPE Concentration: Pass a known volume (e.g., 10 mL) of the liquid sample through a conditioned C18 SPE cartridge.[1]

-

Washing: Wash the cartridge with water to remove interfering substances.[1]

-

Elution: Elute the preconcentrated analytes from the cartridge using acetone.[1]

-

Solvent Exchange and Cleanup: Treat the resulting eluate in the same manner as the extract from solid samples (steps 4-7 above), including the SPE-NH2 cleanup.[1]

An alternative to traditional extraction is the Matrix Solid-Phase Dispersion (MSPD) method, which combines sample homogenization, extraction, and cleanup into a single step.[1][4]

2. HPLC with Post-Column Derivatization and Fluorescence Detection

This method is based on the principles outlined in US EPA Method 531.1.[2]

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, and fluorescence detector is required.

-

Analytical Column: Waters Carbamate Analysis column or equivalent C18 reversed-phase column.[1]

-

Mobile Phase: A ternary gradient of water, methanol, and acetonitrile.[1]

-

Post-Column Derivatization:

-

Hydrolysis: The column eluent is mixed with a strong base (e.g., NaOH) and heated (e.g., at 80 °C) to hydrolyze the N-methylcarbamates to methylamine.[1][2]

-

Derivatization: The hydrolyzed stream is then mixed with a solution of o-phthalaldehyde (OPA) and 2-mercaptoethanol in a borate buffer to form the fluorescent derivative.[1][2]

-

-

Fluorescence Detection:

3. LC-MS/MS Analysis

For higher sensitivity and confirmatory analysis, LC-MS/MS is a powerful alternative.[3][7]

-

LC System: A UPLC or HPLC system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) is commonly used.[4][8]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantification of target analytes.[3][7]

Data Presentation

The following tables summarize the quantitative data for the analysis of N-methylcarbamates in food samples based on the described methods.

Table 1: HPLC Method Performance for N-methylcarbamates

| Analyte | Recovery (%) | RSD (%) | LOQ (µg/kg) |

| Aldicarbsulfone | 95.4 | 8.5 | 0.07 |

| Methomyl | 94.1 | 9.2 | 4.8 |

| Aldicarb | 80.1 | 9.4 | 0.7 |

| Carbofuran | 85.0 | 8.5 | 0.9 |

| Pirimicarb | 88.2 | 9.6 | 0.5 |

| (Data sourced from a study on various food matrices)[9] |

Table 2: LC-MS/MS Method Performance for Carbamates in Vegetables

| Analyte | Linear Range (µg/kg) | R² | Recovery (%) (at 10 µg/kg) | RSD (%) |

| Methomyl | 5–200 | > 0.996 | 98.60 | 6.54 |

| Aldicarb | 5–200 | > 0.996 | 91.00 | 8.52 |

| Carbaryl | 5–200 | > 0.996 | 102.40 | 5.38 |

| Carbosulfan | 5–200 | > 0.997 | 100.20 | 9.75 |

| (Data adapted from a laboratory validation study)[7] |

Table 3: Recoveries of Carbamates from Fruit and Vegetable Juices using QuEChERS and LC/MS/MS

| Analyte | Recovery (%) | RSD (%) |

| Aldicarb | 95.5 | 2.5 |

| Carbaryl | 98.7 | 2.1 |

| Carbofuran | 96.2 | 2.3 |

| Methomyl | 92.8 | 3.1 |

| (Data indicates method recoveries ranged from 74.4 to 111.0% with relative standard deviations between 1.4 and 4.1%)[3] |

Visualizations

Caption: Overall experimental workflow for HPLC analysis of N-methylcarbamates.

References

- 1. cejph.szu.cz [cejph.szu.cz]

- 2. agilent.com [agilent.com]

- 3. ingenieria-analitica.com [ingenieria-analitica.com]

- 4. Determination of carbamate residues in fruits and vegetables by matrix solid-phase dispersion and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CEJPH: Determination of N-methylcarbamates in Foods [cejph.szu.cz]

- 6. Determination of n-methylcarbamates in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. food.actapol.net [food.actapol.net]

- 8. The high throughput analysis of N-methyl carbamate pesticides in fruits and vegetables by liquid chromatography electrospray ionization tandem mass spectrometry using a short column | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Amino N-methylcarbamate (Aminocarb) as an Insecticide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino N-methylcarbamates, exemplified by Aminocarb, represent a class of carbamate insecticides effective against a range of insect pests.[1][2] Aminocarb, chemically known as 4-(Dimethylamino)-3-methylphenyl methylcarbamate, has been notably utilized in forestry to control lepidopterous larvae, particularly the spruce budworm (Choristoneura fumiferana), and in agriculture to protect various crops.[1][3] This document provides detailed application notes, quantitative data, and experimental protocols relevant to the use of Aminocarb as an insecticide.

Physicochemical Properties of Aminocarb

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₆N₂O₂ | [2] |

| Molar Mass | 208.261 g·mol⁻¹ | [2] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 93-94 °C | |

| Solubility in water | Slightly soluble | [3] |

| Solubility in other solvents | Soluble in polar organic solvents; moderately soluble in aromatic solvents. | [2] |

| Vapor Pressure | 1.88 x 10⁻⁶ mm Hg | [2] |

Mechanism of Action

Amino N-methylcarbamates, including Aminocarb, function as acetylcholinesterase (AChE) inhibitors.[1] Acetylcholinesterase is a critical enzyme in the nervous system of both insects and mammals, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). The inhibition of AChE by Aminocarb is a reversible process involving the carbamylation of the enzyme's active site. This leads to an accumulation of ACh in the synaptic cleft, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.

References

Application Notes and Protocols: Amino N-Methylcarbamate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of amino N-methylcarbamates in pharmaceutical research. This class of compounds has garnered significant interest due to its diverse biological activities, most notably as cholinesterase inhibitors for the treatment of neurodegenerative diseases. Furthermore, their utility extends to oncology as anticancer agents and in drug delivery as prodrug moieties. This document details their mechanism of action, provides quantitative data for key compounds, and outlines detailed experimental protocols for their synthesis and evaluation.

Applications in Pharmaceutical Research

Amino N-methylcarbamates are versatile molecules with several important applications in drug discovery and development.

Cholinesterase Inhibition in Neurodegenerative Diseases

The primary and most well-established application of amino N-methylcarbamates is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, the breakdown of the neurotransmitter acetylcholine is prevented, leading to increased acetylcholine levels in the synaptic cleft. This mechanism is central to the symptomatic treatment of Alzheimer's disease and other dementias. A prominent example is Rivastigmine , a dual inhibitor of both AChE and BChE, which is used to manage mild to moderate dementia of the Alzheimer's type and Parkinson's disease dementia.[1][2]

Anticancer Activity

Emerging research has highlighted the potential of amino N-methylcarbamate derivatives as anticancer agents. These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation, such as topoisomerase II.[3] For instance, derivatives of melampomagnolide B, a natural product, have been functionalized with a carbamate moiety, resulting in potent anticancer activity against a range of human cancer cell lines.[4]

Prodrug Development

The carbamate linkage can be strategically employed to create prodrugs of therapeutic agents. This approach is particularly useful for improving the pharmacokinetic properties of drugs containing amine or hydroxyl groups. Carbamate prodrugs can enhance oral bioavailability, increase stability, and facilitate targeted drug delivery.[1] For example, amino acid carbamates have been investigated as prodrugs for resveratrol to improve its metabolic stability and systemic delivery.[5][6]

Quantitative Data

The following tables summarize key quantitative data for representative amino N-methylcarbamates.

Table 1: Cholinesterase Inhibition Data

| Compound | Target Enzyme | IC50 Value | Organism/Source | Reference |

| Rivastigmine | Acetylcholinesterase (AChE) | 4.3 - 4760 nM | Human | [4] |

| Butyrylcholinesterase (BChE) | 16 - 238 nM | Human | [4] | |

| Acetylcholinesterase (AChE) | 4.15 µM | Not Specified | [3] | |

| Butyrylcholinesterase (BChE) | 37 nM | Not Specified | [3] | |

| Acetylcholinesterase (AChE) | 4.3 nM | Rat Brain | [1] | |

| Butyrylcholinesterase (BChE) | 31 nM | Rat Brain | [1] | |

| Donepezil (Reference) | Acetylcholinesterase (AChE) | 6.7 nM | Rat Brain | [1] |

| Butyrylcholinesterase (BChE) | 7400 nM | Rat Brain | [1] |

Table 2: Anticancer Activity Data (GI50 Values)

| Compound | Cell Line | Cancer Type | GI50 Value | Reference |

| Carbamate Analog 6a | CCRF-CEM | Leukemia | 680 nM | [4] |

| (of melampomagnolide B) | MDA-MB-435 | Melanoma | 460 nM | [4] |

| MDA-MB-468 | Breast Cancer | 570 nM | [4] | |

| Carbamate Analog 6e | CCRF-CEM | Leukemia | 620 nM | [4] |

| (of melampomagnolide B) | HOP-92 | Non-small cell lung cancer | 650 nM | [4] |

| RXF 393 | Renal Cancer | 900 nM | [4] |

Experimental Protocols

General Synthesis of Amino N-Methylcarbamates

A common method for the synthesis of N-methylcarbamates involves the reaction of an alcohol or phenol with an N-methylcarbamoyl chloride or by reacting an amine with a chloroformate. A general protocol for the synthesis from an amino acid is outlined below.

Protocol 3.1.1: Synthesis from an Amino Acid Derivative

-

Protection of the Carboxylic Acid: The carboxylic acid group of the amino acid is first protected, typically as a methyl or ethyl ester, to prevent its reaction in subsequent steps.

-

Formation of the Carbamate: The protected amino acid is then reacted with methyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane or tetrahydrofuran) at 0°C to room temperature.

-

Work-up and Purification: The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the activity of cholinesterases and to screen for their inhibitors.

Protocol 3.2.1: In Vitro AChE/BChE Inhibition Assay

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0).

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (10 mM in phosphate buffer).

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution (10 mM in water).

-

AChE or BChE enzyme solution (e.g., from electric eel or human serum) diluted in phosphate buffer to the desired concentration.

-

Test compound solutions at various concentrations.

-

-

Assay Procedure (96-well plate format):

-

Add 25 µL of the test compound solution to each well.

-

Add 50 µL of the enzyme solution to each well and incubate for 15 minutes at 37°C.

-

Add 125 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

-

Measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol 3.3.1: In Vitro Cytotoxicity against Cancer Cell Lines

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-